Ammonium azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

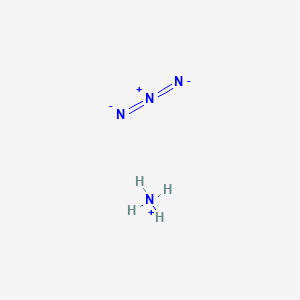

Ammonium azide is a chemical compound with the formula [NH4]N3, consisting of ammonium cations ([NH4]+) and azide anions ([N3]−). This colorless crystalline salt is known for its explosive properties, although it has a remarkably low sensitivity compared to other inorganic azides . It was first synthesized by Theodor Curtius in 1890 .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium azide can be synthesized by reacting ammonia with hydrazoic acid. The reaction is typically carried out in an aqueous solution, where ammonia gas is bubbled through a solution of hydrazoic acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure safety and maximize yield. The reaction is typically conducted in a controlled environment to prevent any accidental detonation .

化学反応の分析

Types of Reactions: Ammonium azide undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes into nitrogen gas and ammonia.

Substitution: The azide ion ([N3]−) is a good nucleophile and can participate in nucleophilic substitution reactions, forming various organic azides.

Reduction: this compound can be reduced to ammonia and nitrogen gas under certain conditions.

Common Reagents and Conditions:

Decomposition: Heating this compound to temperatures above 160°C causes it to decompose.

Substitution: Azide ions can react with alkyl halides in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can reduce this compound.

Major Products Formed:

Decomposition: Nitrogen gas and ammonia.

Substitution: Organic azides.

Reduction: Ammonia and nitrogen gas.

科学的研究の応用

High-Energy Density Materials

High-Pressure Transformations

Ammonium azide has been studied for its transformation under high pressure and temperature conditions. Research indicates that compressing this compound can lead to the formation of high-energy-density polynitrogen compounds, which are of interest for their potential use in advanced energetic materials. The transformation process involves complex phase changes and the generation of new nitrogen-rich phases that could be harnessed for military and aerospace applications .

Case Study: High-Pressure Behavior

A combined theoretical and experimental study on this compound's behavior under high pressure revealed significant changes in its structural properties. The study utilized density functional theory alongside experimental methods to analyze phase stability and lattice dynamics, indicating that this compound could serve as a precursor for synthesizing novel energetic materials .

Chemical Synthesis

Synthesis of Azides

this compound serves as a versatile reagent in organic synthesis, particularly in the preparation of various azides. It has been utilized to synthesize substituted sulfamoyl azides through reactions with sulfuryl azide chloride and amines, demonstrating its utility in expanding the library of azide compounds for further chemical transformations .

Thermal Decomposition Studies

The thermal decomposition of this compound is another area of research that highlights its application in understanding solid-state reactions. Studies have shown that upon heating, this compound decomposes to produce nitrogen gas and ammonia, which can be valuable in applications that require controlled release of gases .

Energetic Materials Research

Fuel Additive Research

this compound has been investigated as a potential fuel additive in ionic propulsion systems. Its endothermic vaporization properties allow it to be used effectively as a stabilizing agent in propellant formulations, enhancing performance while reducing the risk of detonation under certain conditions .

Material Science Applications

Polynitrogen Compounds Development

The ongoing research into this compound's transformation into polynitrogen compounds suggests promising applications in material science. These compounds may offer enhanced stability and energy density compared to traditional explosives, making them suitable for safer military applications and advanced propulsion systems .

Summary Table of Applications

作用機序

The primary mechanism of action for ammonium azide involves its decomposition into nitrogen gas and ammonia. This decomposition is highly exothermic and can be triggered by heat or shock. The azide ion ([N3]−) acts as a nucleophile in various chemical reactions, forming bonds with electrophilic centers .

類似化合物との比較

- Sodium azide (NaN3)

- Potassium azide (KN3)

- Lithium azide (LiN3)

- Silver azide (AgN3)

Comparison: Ammonium azide is unique among azides due to its relatively low sensitivity to shock and friction, making it safer to handle compared to other azides like sodium azide and silver azide . Additionally, this compound’s decomposition primarily produces nitrogen gas and ammonia, whereas other azides may produce different byproducts .

特性

CAS番号 |

12164-94-2 |

|---|---|

分子式 |

H4N4 |

分子量 |

60.06 g/mol |

IUPAC名 |

azanium;azide |

InChI |

InChI=1S/HN3.H3N/c1-3-2;/h1H;1H3 |

InChIキー |

MXZUDRZKSUUQRR-UHFFFAOYSA-N |

SMILES |

[NH4+].[N-]=[N+]=[N-] |

正規SMILES |

N.N=[N+]=[N-] |

同義語 |

ammonium azide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。